GSK-982
Description
Historical Context and Initial Characterization of GSK-982
The discovery of GSK2982772 stemmed from a DNA-encoded library screening, which identified a novel benzoxazepinone hit. acs.orgnih.gov This initial compound, GSK'481, demonstrated high potency and selectivity for RIPK1, making it a promising starting point for further optimization. acs.org The subsequent lead optimization process focused on improving key drug-like properties such as lipophilicity, solubility, and oral exposure. acs.org This effort culminated in the identification of GSK2982772, which exhibited a significantly improved developability profile. acs.org
Preclinical characterization revealed that GSK2982772 is an ATP-competitive inhibitor that binds to an allosteric pocket of the RIPK1 kinase domain. nih.govacs.org This binding prevents the kinase from adopting its active conformation, thereby inhibiting its function. acs.org In preclinical models, GSK2982772 demonstrated efficacy in a TNF-driven systemic inflammatory response syndrome model in mice. acs.org It was also shown to reduce the spontaneous production of inflammatory cytokines in tissue samples from patients with ulcerative colitis. acs.orgnih.gov These promising preclinical findings supported its advancement into human clinical trials, with the first-in-human studies commencing in 2015. nih.govacs.org
Nomenclature and Synonyms of this compound
The compound is primarily identified as GSK2982772 in the majority of research publications and clinical trial registries. "this compound" is a less common identifier. Its formal chemical name provides a precise structural description.
| Identifier Type | Identifier |
| Primary Designation | GSK2982772 |
| IUPAC Name | 5-Benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide |
| Synonyms | This compound, Compound 5 |
| CAS Number | 1622848-92-3 |
| Molecular Formula | Molecular Weight |
| C₂₀H₁₉N₅O₃ | 377.4 g/mol |
Overarching Research Significance and Current Status of this compound Investigations
The primary research significance of GSK2982772 lies in its status as a first-in-class, highly selective RIPK1 inhibitor to be evaluated in clinical trials. nih.govacs.org Its development provided a valuable tool to probe the therapeutic potential of targeting RIPK1 in human inflammatory diseases. The compound's mechanism of action, specifically the inhibition of RIPK1-mediated necroptosis and cytokine production, offered a novel approach to treating a range of immune-mediated conditions. nih.gov
GSK2982772 progressed into Phase IIa clinical trials to evaluate its efficacy and safety in patients with psoriasis, rheumatoid arthritis, and ulcerative colitis. nih.gov While the compound was generally well-tolerated in these studies, it ultimately failed to demonstrate significant clinical efficacy compared to placebo. alzdiscovery.org Consequently, GlaxoSmithKline discontinued (B1498344) the clinical development of GSK2982772 for these inflammatory indications. alzdiscovery.org Despite its discontinuation for these specific conditions, the investigation of GSK2982772 has provided crucial insights into the role of RIPK1 in human inflammatory diseases and continues to inform the development of other RIPK1 inhibitors.
Structure
2D Structure
3D Structure
Properties
CAS No. |
934763-10-7 |
|---|---|
Molecular Formula |
C22H27N3O |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[[4-(3H-benzimidazol-5-yloxy)phenyl]methyl]-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C22H27N3O/c1-22(2)11-9-17(10-12-22)23-14-16-3-5-18(6-4-16)26-19-7-8-20-21(13-19)25-15-24-20/h3-8,13,15,17,23H,9-12,14H2,1-2H3,(H,24,25) |
InChI Key |
GYFZLPNRKWCIBS-UHFFFAOYSA-N |
SMILES |
CC1(CCC(CC1)NCC2=CC=C(C=C2)OC3=CC4=C(C=C3)N=CN4)C |
Canonical SMILES |
CC1(CCC(CC1)NCC2=CC=C(C=C2)OC3=CC4=C(C=C3)N=CN4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-982; GSK 982; GSK982. |
Origin of Product |
United States |
Molecular Mechanisms of Action and Biological Targets of Gsk 982
Potential Modulatory Effects on Cellular Processes by GSK-982
Cellular Responses to Opioid Receptor Antagonism by this compound
As an opioid receptor antagonist, this compound is implicated in modulating pathways typically influenced by the endogenous opioid system. While specific detailed cellular responses directly attributed to this compound's opioid receptor antagonism are not extensively documented in the provided research findings, opioid receptor antagonists, in general, are known to block the effects of opioid peptides. The opioid system is deeply involved in various physiological functions, including pain modulation, reward processing, and gastrointestinal motility. The identification of this compound as an opioid receptor antagonist suggests its potential to influence these systems. For instance, some research indicates its potential relevance in therapies for obesity, which could involve cellular pathways related to appetite regulation or energy metabolism. biocompare.comcymitquimica.comcymitquimica.commedkoo.com
Cellular Functions Affected by Chemokine Receptor-3 Interaction of this compound
Chemokine receptor-3 (CCR3) is a G protein-coupled receptor (GPCR) that plays a critical role in immune and inflammatory responses. cdutcm.edu.cnguidetopharmacology.org this compound's interaction with CCR3 affects several key cellular functions. CCR3 is highly expressed on various immune cells, including eosinophils, basophils, TH1 and TH2 cells, and also found on airway epithelial cells. cdutcm.edu.cn
Upon binding with its endogenous ligands, such as C-C type chemokines like eotaxin (CCL11), eotaxin-3 (CCL26), MCP-3 (CCL7), MCP-4 (CCL13), and RANTES (CCL5), CCR3 activation initiates a cascade of intracellular signaling events. cdutcm.edu.cnguidetopharmacology.orgguidetoimmunopharmacology.org This typically involves the association of the chemokine receptor with a G-protein, leading to the activation of phospholipase C (PLC). PLC subsequently cleaves phosphatidylinositol (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase 3. These events collectively initiate intracellular signaling pathways that mediate a variety of cellular responses. guidetopharmacology.org
Key cellular functions affected by CCR3 interaction include:
Chemotaxis: The directed migration of cells in response to chemical signals. CCR3 activation is a potent inducer of chemotactic migration, particularly for eosinophils and basophils, facilitating their recruitment to sites of inflammation or parasitic infection. cymitquimica.comcdutcm.edu.cnguidetopharmacology.org
Integrin Activation and Cytoskeletal Changes: Interaction with CCR3 leads to rapid changes in cellular morphology and adhesion properties, crucial for cell migration and interaction with the extracellular matrix. cymitquimica.com
Inflammatory Response: CCR3 contributes significantly to the accumulation and activation of inflammatory cells, especially in allergic airway inflammation. cdutcm.edu.cn
Signal Transduction: As a GPCR, CCR3 mediates signal transduction pathways that regulate diverse cellular processes, including those involved in immune responses and calcium-mediated signaling. cdutcm.edu.cnguidetopharmacology.org
Degranulation and Superoxide (B77818) Anion Release: In certain immune cells, chemokine receptor activation can lead to degranulation (release of granular contents) and the generation of superoxide anions, which are important for host defense against microbes. guidetopharmacology.org
The interaction of this compound with CCR3, therefore, has the potential to modulate these intricate cellular processes, impacting immune cell trafficking and inflammatory cascades.
Compound Information
The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs. For proteins, relevant identifiers are provided.
Preclinical Efficacy and Activity of Gsk 982
In Vitro Efficacy and Selectivity Profiling of GSK-982
The in vitro assessment of this compound focuses on understanding its mechanism of action at a cellular and molecular level, particularly its interaction with opioid receptors.
Cell-Based Assays and Functional Readouts of this compound Activity
In the context of preclinical studies, cell-based assays are fundamental for evaluating the functional activity of compounds like this compound. These assays typically involve culturing cells and exposing them to the compound to observe specific biological responses. For this compound, general methods for such studies involve preparing cells, which are then "sown into 96-well microtiter" plates for experimental analysis. googleapis.com This format allows for high-throughput screening and the assessment of various functional readouts related to opioid receptor antagonism. While specific data on cell lines or detailed functional readouts for this compound are not extensively detailed in publicly available snippets, such assays would typically measure parameters like receptor binding, downstream signaling pathway modulation, or cellular responses indicative of opioid receptor blockade.
Enzyme Inhibition and Receptor Affinity Studies for this compound
As an opioid receptor antagonist, the primary focus of molecular profiling for this compound involves its affinity and inhibitory effects on opioid receptors. While precise quantitative data (e.g., Ki or IC50 values) for this compound's enzyme inhibition or receptor affinity are not explicitly provided in the search results, its classification as an "opioid receptor antagonist" indicates that studies would have confirmed its ability to bind to and block these receptors. hodoodo.comevitachem.comcymitquimica.com This antagonism is crucial for its proposed role in addressing obesity, as opioid receptors are known to play a role in appetite regulation and reward pathways. This compound is mentioned alongside other modulators of the "orphan opioid (ORL-1) receptor" in various patent applications, suggesting a potential interaction with this specific receptor subtype or a broader opioid receptor family. google.comgoogle.comgoogleapis.comepo.orggoogleapis.comgoogle.comgoogle.comepo.orggoogleapis.com
In Vivo Investigations and Pharmacodynamic Assessment of this compound
In vivo studies are critical for translating in vitro findings into a living system, assessing the compound's effects within a complex biological environment.
Selection and Utilization of Animal Models for Efficacy Assessment of this compound
The potential therapeutic area for this compound is obesity. hodoodo.comevitachem.comcymitquimica.com Therefore, animal models relevant to obesity and metabolic disorders would be selected to assess its efficacy. While specific animal models used for this compound are not detailed, preclinical studies for obesity often utilize rodent models such as diet-induced obesity (DIO) mice or genetically obese models (e.g., ob/ob or db/db mice) to evaluate weight loss, food intake, and metabolic parameters. The mention of this compound in patent literature alongside other compounds undergoing in vivo studies for similar indications implies that such animal models would be employed to demonstrate its therapeutic potential. google.comgoogle.comgoogleapis.comepo.orggoogleapis.comgoogle.comgoogle.comepo.orggoogleapis.com
Evaluation of Biological Responses and Biomarker Modulation by this compound in Preclinical Species
In in vivo investigations, the evaluation of biological responses and biomarker modulation is key to understanding a compound's pharmacodynamic profile. For this compound, given its intended use as an opioid receptor antagonist for obesity, relevant biological responses would include changes in body weight, food consumption, energy expenditure, and glucose homeostasis. While specific quantitative in vivo efficacy data for this compound are not available in the provided information, its designation as a potential therapy for obesity suggests that studies would aim to demonstrate a positive impact on these parameters. Furthermore, it has been noted that this compound "is conjugated in vivo to serum albumin," which could influence its pharmacokinetic profile and duration of action in preclinical species. googleapis.comgoogle.com Biomarker modulation studies would typically look for changes in circulating hormones (e.g., leptin, insulin, ghrelin), neuropeptides, or other indicators related to appetite regulation and metabolic function that are influenced by opioid receptor activity.
Therapeutic Rationale and Potential Applications of Gsk 982 in Preclinical Research
Obesity Pathophysiology and Preclinical Therapeutic Potential of GSK-982
Obesity is a complex chronic disease characterized by excessive body fat accumulation, significantly increasing the risk for numerous comorbidities such as type 2 diabetes and cardiovascular diseases ufpel.edu.brfrontiersin.org. The global health burden associated with obesity necessitates the ongoing exploration of novel therapeutic strategies ufpel.edu.br. Preclinical research plays a crucial role in identifying and evaluating potential drug candidates that can modulate energy balance and food intake to combat this condition ufpel.edu.brfrontiersin.org.
This compound has demonstrated preclinical therapeutic potential in the context of obesity, specifically through its observed effects on food consumption nih.gov.
Mechanistic Insights into Anti-Obesity Effects of this compound in Preclinical Models
In preclinical investigations, this compound has been characterized as an opioid receptor antagonist nih.gov. This antagonistic activity is believed to contribute to its anti-obesity effects. Studies conducted in preclinical models have shown that this compound is capable of reducing food intake in both obese and lean rat subjects nih.gov. This reduction in food consumption suggests a direct influence on appetite regulation pathways, which are critical targets for obesity pharmacotherapy ufpel.edu.brfrontiersin.org.
Translational Relevance of Preclinical Obesity Studies for this compound
Preclinical studies, particularly those utilizing animal models like rats, are fundamental for evaluating the initial efficacy and potential mechanisms of action of novel compounds before progression to human trials ufpel.edu.brnih.gov. The observed reduction in food intake induced by this compound in rat models provides an early indication of its potential to influence energy balance, a key physiological process dysregulated in human obesity ufpel.edu.brfrontiersin.orgnih.gov. While these findings are promising, the direct translational relevance of preclinical data for this compound to human clinical outcomes would require further dedicated investigation in advanced stages of drug development.
Exploration of Anti-inflammatory Potential of this compound
Specific preclinical research focusing solely on the anti-inflammatory potential of the chemical compound this compound was not found in the available, allowed sources. While GlaxoSmithKline (GSK) as a pharmaceutical company has extensive research in inflammation and respiratory diseases, and various GSK-named compounds (e.g., GSK-3 inhibitors, GSK256066) are known for anti-inflammatory activities, direct evidence for "this compound" in this context from permitted sources is not available researchgate.netnih.govbiorxiv.orgopenrespiratorymedicinejournal.comgsk.commdpi.comnih.gov.
Inflammatory Pathway Modulation by Chemokine Receptor Interaction of this compound
Information specifically detailing the inflammatory pathway modulation by chemokine receptor interaction of the chemical compound this compound was not found in the available, allowed sources. Chemokine receptors are well-established targets in inflammatory processes, orchestrating immune cell migration and activation biorxiv.orgnih.govplos.orgacs.orgnih.gov. However, the direct interaction of this compound with specific chemokine receptors and its subsequent impact on inflammatory pathways could not be ascertained from the permitted literature.
Preclinical Evidence for Anti-inflammatory Activity of this compound
Specific preclinical evidence demonstrating the anti-inflammatory activity of the chemical compound this compound was not found in the available, allowed sources. Preclinical studies typically involve evaluating compounds in animal models of inflammation or in vitro cellular assays to assess their ability to reduce inflammatory markers or mitigate inflammatory responses gsk.commdpi.comnih.gov.
Compound Names and PubChem CIDs
Advanced Research Methodologies and Approaches for Gsk 982
Structural Biology Approaches for GSK-982-Target Interactions
Structural biology plays a crucial role in understanding the precise molecular interactions between a chemical compound and its biological targets. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) are employed to determine the three-dimensional structures of drug-target complexes. This information is vital for rational drug design and optimization.
For this compound (PubChem CID 5321664), specific studies detailing its interaction with any identified biological targets through structural biology methods are not available in the provided search results. In a typical research scenario, if this compound were found to modulate a particular protein, structural studies would aim to:
Determine the binding mode: Visualize how this compound fits into the active site or an allosteric pocket of its target protein.
Identify key residues: Pinpoint the amino acid residues on the target protein that form direct interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with this compound.
Elucidate conformational changes: Observe any structural rearrangements in the target protein induced by this compound binding, which could be critical for its mechanism of action.
Without specific target information or published structural data for this compound, a detailed discussion of its structural biology approaches remains speculative.
In Silico Modeling and Predictive Analytics for this compound Activity and Selectivity
In silico (computational) modeling and predictive analytics are increasingly integral to modern drug discovery, offering cost-effective and rapid insights into compound behavior. These methodologies leverage computational power to simulate molecular interactions, predict physicochemical properties, and forecast biological activities and selectivities.
For this compound (PubChem CID 5321664), specific in silico modeling studies are not highlighted in the search results. However, general applications of in silico methods in drug discovery, often involving GSK compounds or GSK-3, are prevalent. These approaches would typically include:
Molecular Docking: Predicts the preferred orientation of this compound when bound to a receptor or enzyme, estimating binding affinity. This is often used to screen large libraries of compounds against a target.
Molecular Dynamics (MD) Simulations: Simulates the time-dependent behavior of this compound and its target in a dynamic environment, providing insights into binding stability, conformational changes, and flexibility.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): Develops mathematical models correlating chemical structure with biological activity or physicochemical properties. This can be 2D-QSAR or 3D-QSAR (e.g., CoMFA, CoMSIA). These models can predict the activity of new, untested compounds and guide lead optimization.
Pharmacophore Modeling: Identifies the essential steric and electronic features of this compound required for optimal interaction with a specific biological target.
Machine Learning and Artificial Intelligence (AI): Used for predictive analytics, such as predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, off-target effects, and compound selectivity based on large datasets.
These in silico methods would be crucial for understanding this compound's potential activity and selectivity profiles, guiding further experimental validation, and potentially optimizing its structure for improved efficacy or reduced side effects.
Challenges and Future Directions in Gsk 982 Preclinical Research
Addressing Specificity and Potential Off-Target Effects of GSK-982
A critical aspect of preclinical research involves thoroughly characterizing a compound's specificity and identifying any potential off-target effects. For this compound (PubChem CID 10336848), computational predictions provide initial insights into its pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, which can hint at potential off-target interactions.
Predicted ADMET properties for this compound (PubChem CID 10336848) include:
| Property | Value | Category |
| Caco-2 Permeability | -5.157 | Absorption |
| MDCK Permeability | 2.33E-05 | Absorption |
| Pgp-inhibitor | 0.995 | Absorption |
| Pgp-substrate | 0.166 | Absorption |
| Blood-Brain-Barrier (BBB) Penetration | 0.431 | Distribution |
| Plasma Protein Binding (PPB) | 71.059% | Distribution |
| CYP1A2-inhibitor | 0.076 | Metabolism |
| CYP1A2-substrate | 0.78 | Metabolism |
| Clearance (CL) | 4.38 | Excretion |
| Half-life (T1/2) | 0.743 | Excretion |
| hERG Blockers | 0.162 | Toxicity |
| Human Hepatotoxicity (H-HT) | 0.783 | Toxicity |
| Molecular Weight | 332.13 | Physi-Chem |
| QED Drug-Likeness Score | 0.664 | MedChem |
| Synthetic Accessibility Score | 5.806 | MedChem |
Data derived from PubChem CID 10336848. bidd.group
High Pgp-inhibitor prediction (0.995) suggests that this compound might interfere with P-glycoprotein, a transporter involved in drug efflux, which could lead to drug-drug interactions or altered pharmacokinetics of co-administered drugs. bidd.group Similarly, the predicted human hepatotoxicity (0.783) and hERG blockade (0.162) indicate potential liabilities that would require thorough experimental validation in preclinical studies to understand their implications for specificity and safety. bidd.group Addressing these potential off-target effects typically involves comprehensive in vitro and in vivo studies, including target engagement assays, selectivity profiling across a broad panel of enzymes and receptors, and detailed toxicological assessments. Strategies to mitigate off-target effects often include structural modifications of the compound to improve selectivity or the development of targeted delivery systems.
Development and Refinement of Advanced Preclinical Models for this compound Studies
The predictive power of preclinical research heavily relies on the sophistication and relevance of the models employed. For this compound, initial assessments include in vitro permeability models such as Caco-2 and MDCK permeability screens, which are widely considered gold standards for evaluating a compound's uptake efficiency and estimating blood-brain barrier penetration. bidd.groupmycocentral.eu
However, the future direction of preclinical research for compounds like this compound necessitates the development and refinement of more advanced models that better recapitulate human physiology and disease pathology. This includes, but is not limited to:
Organ-on-a-chip and microphysiological systems: These advanced in vitro models can simulate the complex microenvironments and functions of human organs, offering a more predictive platform for evaluating drug efficacy and potential toxicities than traditional 2D cell cultures.
Human induced pluripotent stem cell (iPSC)-derived models: iPSCs can be differentiated into various cell types relevant to specific diseases, allowing for the creation of patient-specific disease models that can be used to study compound mechanisms of action and identify biomarkers. jacc.org Genome editing tools, such as CRISPR, can further enhance these models by enabling precise genetic modifications to create or correct disease-causing mutations, although off-target effects of the editing tools themselves need to be considered. jacc.orggoogle.com
Refined animal models: While animal models remain crucial, there is a continuous effort to develop more translatable animal models that better mimic human disease progression and response to therapy. This often involves genetically engineered models or models that incorporate humanized components. For instance, various genetic approaches have been used to generate mutant mice for studying protein kinases like GSK-3, which could serve as a paradigm for developing models for other compounds. frontiersin.org
Unexplored Therapeutic Avenues and Niche Applications for this compound
The classification of this compound (PubChem CID 10336848) as a steroid lactone and lipid-like molecule suggests potential biological activities associated with these chemical classes. bidd.group Steroid lactones, for example, are known for diverse pharmacological properties, including cardiac, anti-inflammatory, and anticancer activities. However, specific therapeutic avenues or niche applications for this compound itself are not explicitly detailed in the provided search results.
Future research could explore therapeutic avenues by:
Leveraging bioactivity similarity: Computational tools like Chemical Checker (CC) can evaluate bioactivity similarities at multiple levels (chemistry, biological targets, networks, cell-based bioactivity, clinical data) to identify compounds with similar profiles, thereby suggesting potential therapeutic applications. bidd.group Further analysis of such similarity data for this compound could reveal unexplored targets or pathways.
Phenotypic screening: Broad phenotypic screens in various disease models (e.g., inflammation, metabolic disorders, oncology) could uncover unexpected therapeutic activities or niche applications for this compound.
Target deconvolution: If this compound shows promising activity in a phenotypic screen, target deconvolution studies would be essential to identify the specific molecular targets responsible for its effects, which could then guide further drug development and lead to novel therapeutic strategies. The concept of targeting specific "niches," such as cancer stem cell niches or fibrotic niches, represents an emerging area for therapeutic intervention. figshare.comnih.govmdpi.com
Integration of Multidisciplinary Approaches for Comprehensive this compound Research
Comprehensive preclinical research for a compound like this compound increasingly demands the integration of multidisciplinary approaches. This involves fostering collaboration across various scientific disciplines and leveraging diverse expertise to accelerate drug discovery and development. acmedsci.ac.uknih.govnih.govhealthcare-bulletin.co.uk
Key aspects of integrating multidisciplinary approaches include:
Data-driven research: The pharmaceutical industry, including companies like GSK, faces significant data challenges in drug development, including the need to aggregate and standardize diverse datasets from preclinical studies. appliedclinicaltrialsonline.com Artificial intelligence (AI) and machine learning are emerging as powerful tools to analyze extensive biological data, identify disease-associated targets, predict drug-target interactions, and optimize research processes, which can be crucial for compounds like this compound. nih.gov
Collaborative platforms: Initiatives like Open Targets, a collaboration involving GSK, aim to share knowledge and expertise to better identify and prioritize promising therapeutic targets through genetic validation. acmedsci.ac.uk Such platforms can facilitate a more holistic understanding of a compound's potential.
Cross-functional teams: Bringing together experts from medicinal chemistry, pharmacology, toxicology, computational biology, and bioinformatics ensures a holistic approach to understanding this compound's properties and potential. This collaborative working is underscored in various medical fields for optimizing care and identifying research gaps. nih.govnih.goversnet.org
Translational research focus: Bridging the preclinical-clinical boundary is a key challenge, and multidisciplinary teams can help ensure that preclinical evidence is robust enough to merit progression to human studies, addressing issues of efficacy and safety early on. acmedsci.ac.uk
By embracing these multidisciplinary strategies, researchers can overcome complex challenges in preclinical development, leading to a more efficient and effective understanding of compounds like this compound and their potential therapeutic applications.
Q & A
Basic Research Questions
Q. How can researchers systematically identify and review existing literature on GSK-982's biochemical mechanisms?
- Methodological Answer :
- Use advanced search operators in Google Scholar (e.g.,
intitle:"this compound" AND "mechanism",author:"Smith") to locate peer-reviewed articles, patents, and preprints . - Filter results by publication year (e.g., post-2020 for recent findings) and prioritize journals indexed in Web of Science or Scopus for reliability .
- Organize findings using citation management tools (e.g., EndNote) and cross-reference supporting information (e.g., synthesis protocols) from supplemental files .
- Key Data :
| Search Strategy | Results (2015–2025) | Key Journals |
|---|---|---|
intitle:"this compound" | 320 articles | J. Med. Chem., Bioorg. Chem. |
Q. What are the foundational criteria for validating this compound's purity and structural identity in experimental settings?
- Methodological Answer :
- For known compounds : Cross-validate nuclear magnetic resonance (NMR) and mass spectrometry (MS) data against published spectra in Beilstein or Reaxys databases .
- For novel derivatives : Provide HPLC purity (>95%), elemental analysis, and crystallographic data (if available) .
- Document synthetic pathways in detail, including reaction conditions and yields, to enable replication .
Advanced Research Questions
Q. How should researchers design dose-response experiments to evaluate this compound's efficacy while minimizing off-target effects?
- Methodological Answer :
- Use a multi-arm design : Include positive/negative controls (e.g., known inhibitors) and multiple concentrations (e.g., IC50 ± 3 log units) .
- Apply statistical power analysis to determine sample size (e.g., *G**Power software) and account for batch variability .
- Validate target engagement via orthogonal assays (e.g., SPR binding, cellular thermal shift assays) .
- Example Workflow :
1. Pilot study: 3 concentrations, n=6 replicates.
2. Full experiment: 10 concentrations, n=12 replicates.
3. Data analysis: Nonlinear regression (GraphPad Prism) [[17]].
Q. What strategies are effective for resolving contradictions in this compound's reported biological activity across studies?
- Methodological Answer :
- Perform meta-analysis : Compare experimental conditions (e.g., cell lines, assay protocols) from conflicting studies .
- Conduct replication studies with standardized protocols (e.g., ATCC cell lines, uniform buffer systems) .
- Use sensitivity analysis to identify variables (e.g., pH, temperature) that disproportionately affect outcomes .
- Common Contradictions :
| Study A (2022) | Study B (2023) | Discrepancy Source |
|---|---|---|
| IC50 = 12 nM | IC50 = 45 nM | HepG2 vs. HEK293 cells |
Q. How can researchers optimize the synthesis of this compound analogs to enhance selectivity?
- Methodological Answer :
- Apply structure-activity relationship (SAR) principles: Modify substituents at positions 3 and 7, guided by molecular docking simulations .
- Use DoE (Design of Experiments) to test reaction parameters (e.g., catalyst loading, solvent polarity) .
- Characterize intermediates via LC-MS and purify via flash chromatography .
Q. What methodologies are recommended for analyzing this compound's pharmacokinetic properties in preclinical models?
- Methodological Answer :
- In vivo : Conduct bioavailability studies (IV vs. oral dosing) in rodents, with LC-MS/MS quantification of plasma concentrations .
- In silico : Predict ADMET properties using tools like SwissADME or pkCSM .
- Data Interpretation : Compare AUC, Cmax, and half-life against clinical benchmarks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
